molecular formula C23H21ClFN3O4 B12422918 (3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid

(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid

Cat. No.: B12422918
M. Wt: 457.9 g/mol
InChI Key: IBIKHMZPHNKTHM-RDTXWAMCSA-N
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Description

The compound ROR, also known as ether, is a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different groups. Ethers are widely used in various industries due to their unique chemical properties, such as low reactivity and high stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethers can be synthesized through several methods, including:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

    Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. This method is commonly used for the synthesis of symmetrical ethers.

    Grignard Reaction: Ethers can also be synthesized using Grignard reagents, which are organomagnesium compounds. The reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by protonation to yield the ether.

Industrial Production Methods

In industrial settings, ethers are often produced through continuous processes that involve the catalytic dehydration of alcohols. The process typically uses a fixed-bed reactor with an acid catalyst, such as alumina or silica, at high temperatures and pressures to achieve high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethers undergo several types of chemical reactions, including:

    Cleavage Reactions: Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to yield alkyl halides and alcohols.

    Oxidation Reactions: Ethers can be oxidized to form peroxides, which are highly reactive and can pose safety hazards.

    Substitution Reactions: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Cleavage Reactions: Typically involve strong acids like HI or HBr at elevated temperatures.

    Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).

    Substitution Reactions: Require strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Cleavage Reactions: Yield alkyl halides and alcohols.

    Oxidation Reactions: Produce peroxides.

    Substitution Reactions: Result in the formation of new ether compounds with different alkyl or aryl groups.

Scientific Research Applications

Ethers have a wide range of applications in scientific research, including:

    Chemistry: Ethers are used as solvents in various chemical reactions due to their low reactivity and ability to dissolve a wide range of compounds.

    Biology: Ethers are used in the extraction and purification of biological molecules, such as lipids and proteins.

    Medicine: Ethers are used as anesthetics (e.g., diethyl ether) and in the formulation of pharmaceuticals.

    Industry: Ethers are used as solvents in the production of paints, coatings, and adhesives. They are also used as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethers depends on their specific application. For example:

    As Solvents: Ethers dissolve various compounds by forming hydrogen bonds or dipole-dipole interactions with solutes.

    As Anesthetics: Ethers, such as diethyl ether, act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.

Comparison with Similar Compounds

Ethers can be compared with other similar compounds, such as alcohols and esters:

    Alcohols (R-OH): Alcohols have a hydroxyl group (-OH) instead of an ether linkage. They have higher boiling points due to hydrogen bonding.

    Esters (R-COO-R’): Esters have a carbonyl group (C=O) adjacent to an ether linkage. They are more reactive than ethers due to the presence of the carbonyl group.

List of Similar Compounds

  • Alcohols (R-OH)
  • Esters (R-COO-R’)
  • Ketones (R-CO-R’)
  • Aldehydes (R-CHO)

Ethers are unique in their stability and low reactivity, making them valuable in various applications where other compounds might be too reactive or unstable.

Properties

Molecular Formula

C23H21ClFN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzoyl)-4-fluoroindazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid

InChI

InChI=1S/C23H21ClFN3O4/c24-15-4-1-3-13(12-7-8-12)19(15)22(30)28-17-6-2-5-16(25)20(17)21(26-28)27-10-9-14(23(31)32)18(29)11-27/h1-6,12,14,18,29H,7-11H2,(H,31,32)/t14-,18-/m1/s1

InChI Key

IBIKHMZPHNKTHM-RDTXWAMCSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C(=O)O)O)C2=NN(C3=C2C(=CC=C3)F)C(=O)C4=C(C=CC=C4Cl)C5CC5

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Cl)C(=O)N3C4=C(C(=CC=C4)F)C(=N3)N5CCC(C(C5)O)C(=O)O

Origin of Product

United States

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